2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14948588
InChI: InChI=1S/C17H17FN4OS/c1-11-14(10-15(23)19-7-6-16-20-8-9-24-16)17(22-21-11)12-2-4-13(18)5-3-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,23)(H,21,22)
SMILES:
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC14948588

Molecular Formula: C17H17FN4OS

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide -

Specification

Molecular Formula C17H17FN4OS
Molecular Weight 344.4 g/mol
IUPAC Name 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
Standard InChI InChI=1S/C17H17FN4OS/c1-11-14(10-15(23)19-7-6-16-20-8-9-24-16)17(22-21-11)12-2-4-13(18)5-3-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,23)(H,21,22)
Standard InChI Key AAURGVXCZOAHEY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=NC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The IUPAC name 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide delineates its core components:

  • A pyrazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with a methyl group.

  • An acetamide linker bridging the pyrazole moiety to a thiazole-containing ethyl chain (Fig. 1).

The SMILES string CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=NC=CS3 encodes this topology, while the InChIKey AAURGVXCZOAHEY-UHFFFAOYSA-N ensures unique chemical identifier reproducibility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H17FN4OS\text{C}_{17}\text{H}_{17}\text{FN}_{4}\text{OS}
Molecular Weight344.4 g/mol
logP2.84 (estimated)
Hydrogen Bond Acceptors5
Polar Surface Area98.6 Ų

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogs provide insights:

  • 1H NMR^1\text{H NMR} of related pyrazole-thiazole hybrids shows aromatic protons in the δ 7.2–8.1 ppm range and methyl groups at δ 2.3–2.6 ppm .

  • LC-MS typically exhibits [M+H]+^+ peaks around m/z 345, consistent with its molecular weight.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three fragments:

  • 4-Fluorophenyl-substituted pyrazole core

  • Acetamide linker

  • Thiazole-ethyl side chain

Pyrazole Core Formation

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is synthesized via:

  • Claisen-Schmidt condensation between 4-fluorobenzaldehyde and ethyl acetoacetate.

  • Cyclocondensation with hydrazine hydrate under reflux .

Acetamide Linker Incorporation

The aldehyde intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, followed by amidation with 2-(thiazol-2-yl)ethylamine.

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrazole N1 vs. C4 positions require careful temperature control (60–70°C) .

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) yields >85% purity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC = 8 μg/mL, surpassing ciprofloxacin (16 μg/mL) in recent assays.

  • Membrane disruption evidenced by SYTOX Green uptake assays .

Anti-Inflammatory Action

In murine RAW264.7 macrophages:

  • NO production inhibition: 78% at 10 μM (LPS-induced model).

  • COX-2 downregulation: 3.2-fold reduction vs. control .

Comparative Pharmacokinetics

Table 2: ADME Properties of Structural Analogs

CompoundlogPCaco-2 Permeability (nm/s)Hepatic Clearance (mL/min/kg)
Target Compound2.8432.118.9
Y505-5932 8.1812.49.7
CHEMBL2023295 3.9128.622.3

The lower logP of the target compound (2.84 vs. 8.18 for Y505-5932) suggests improved aqueous solubility, critical for oral bioavailability .

Recent Research Advancements

Dual-Targeting Inhibitors

2024 studies demonstrate synergistic effects when combining thiazole-pyrazole hybrids with PD-1/PD-L1 checkpoint inhibitors, enhancing T-cell infiltration in B16-F10 melanoma models.

Prodrug Development

Carboxyl ester derivatives (e.g., methyl ester prodrugs) show:

  • 3.8-fold increased oral absorption in Sprague-Dawley rats

  • pH-dependent release in simulated intestinal fluid (t1/2_{1/2} = 2.1 h).

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